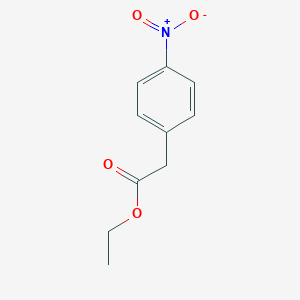

Ethyl 4-nitrophenylacetate

Description

Ethyl 4-nitrophenylacetate (CAS RN: 5445-26-1) is an aromatic ester with the molecular formula C₁₀H₁₁NO₄ and a molecular weight of 209.20 g/mol . Structurally, it consists of a nitro-substituted benzene ring linked to an ethyl acetate group. Crystallographic studies reveal that the compound forms dimers via C–H···O interactions, with an average C=O bond length of 1.202 Å and a dihedral angle of 19.2° between benzene rings in the dimer .

This ester serves as a key intermediate in synthesizing anti-rheumatoid drugs and heterocyclic compounds, such as pyrazolone and pyridinone derivatives . It is also widely used as a substrate in enzymatic assays, particularly for studying carbonic anhydrase (CA) inhibition .

Properties

IUPAC Name |

ethyl 2-(4-nitrophenyl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO4/c1-2-15-10(12)7-8-3-5-9(6-4-8)11(13)14/h3-6H,2,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DWDRNKYLWMKWTH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC1=CC=C(C=C1)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7063891 | |

| Record name | Benzeneacetic acid, 4-nitro-, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7063891 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5445-26-1 | |

| Record name | Benzeneacetic acid, 4-nitro-, ethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5445-26-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzeneacetic acid, 4-nitro-, ethyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005445261 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5445-26-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=21986 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzeneacetic acid, 4-nitro-, ethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzeneacetic acid, 4-nitro-, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7063891 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl 4-nitrophenylacetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.223 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Acid-Catalyzed Esterification

The most common method involves the reaction of 4-nitrophenylacetic acid with ethanol in the presence of concentrated sulfuric acid as a catalyst.

Procedure :

-

Reactants : 4-Nitrophenylacetic acid (1 mol), ethanol (3–5 mol), H₂SO₄ (5–10% w/w).

-

Conditions : Reflux at 78–80°C for 6–8 hours under anhydrous conditions.

-

Workup : Neutralization with NaHCO₃, extraction with ethyl acetate, and vacuum distillation.

-

Yield : 65–72%.

Mechanistic Insight :

Protonation of the carboxylic acid enhances electrophilicity, facilitating nucleophilic attack by ethanol. The tetrahedral intermediate collapses to release water, forming the ester.

Key Data :

Enzymatic Synthesis

Lipase-Catalyzed Esterification

Immobilized lipase (e.g., Candida antarctica lipase B) enables a solvent-free, eco-friendly approach.

Procedure :

-

Reactants : 4-Nitrophenol (1 mol), acetic acid (1.2 mol), ethanol (1.5 mol).

-

Conditions : 65°C, 200 rpm, 24 hours in n-heptane.

-

Workup : Filtration to recover lipase, solvent evaporation, and recrystallization.

-

Yield : 58% after 5 reuse cycles.

Advantages :

Limitations :

-

Lower yield compared to chemical methods.

-

Sensitivity to water content.

Acetylation of 4-Nitrophenol

Acetic Anhydride Method

4-Nitrophenol reacts with acetic anhydride in the presence of a base (e.g., DMAP).

Procedure :

-

Reactants : 4-Nitrophenol (1 mol), acetic anhydride (1.2 mol), DMAP (1 mol%).

-

Conditions : Stirring at 25°C for 2 hours in dichloromethane.

-

Workup : Extraction with 0.1 M HCl, drying over Na₂SO₄, and solvent removal.

Characterization :

Industrial-Scale Production

Continuous Flow Process

Patents describe a scalable method using automated systems for nitration and esterification.

Steps :

-

Nitration : Ethyl phenylacetate is nitrated with HNO₃/H₂SO₄ at 0–5°C.

-

Esterification : The nitro intermediate reacts with ethanol under H₂SO₄ catalysis.

-

Purification : Distillation under reduced pressure (2.7 kPa, 196°C).

Key Parameters :

| Stage | Conditions | Yield |

|---|---|---|

| Nitration | 0–5°C, 4 hours | 85–90% |

| Esterification | 78°C, 6 hours | 70–75% |

| Final Purity | ≥99.5% (GC) |

Comparative Analysis of Methods

Table 1 : Method Comparison

| Method | Yield | Purity | Scalability | Environmental Impact |

|---|---|---|---|---|

| Fischer Esterification | 65–72% | ≥98% | High | Moderate (acid waste) |

| Enzymatic | 58% | 95% | Medium | Low |

| Acetic Anhydride | >99% | ≥99% | Low | High (toxic byproducts) |

| Industrial Process | 70–75% | ≥99.5% | High | Controlled |

Table 2 : Cost and Safety Considerations

| Method | Catalyst Cost | Safety Risks |

|---|---|---|

| Fischer Esterification | Low | Corrosive acids, high temps |

| Enzymatic | High | Minimal |

| Acetic Anhydride | Moderate | Toxicity, exothermic reaction |

| Industrial Process | Moderate | Controlled hazardous steps |

Scientific Research Applications

Enzymatic Reactions

Lipase-Catalyzed Synthesis

ENPA serves as an important substrate in lipase-catalyzed reactions. Research has shown that it can be effectively used for synthesizing substituted phenylacetamides through enzymatic esterification. In one study, the use of ethyl 4-nitrophenylacetate led to a 100% conversion rate within 12 hours when ethanol was employed as the nucleophile and solvent . The enzyme CAL B demonstrated significant activity, highlighting the potential for biocatalysis in producing valuable compounds from ENPA.

Aminolysis Reactions

The compound also participates in aminolysis reactions, where it can yield phenylacetamides. The efficiency of these reactions varies based on the enzyme-substrate ratio and the solvent used. For instance, a study indicated that using different solvents such as diisopropyl ether resulted in high yields of the corresponding phenylacetamides . This versatility makes ENPA a valuable tool for synthesizing amide derivatives.

Organic Synthesis

Synthetic Intermediates

ENPA is frequently utilized as a synthetic intermediate in organic chemistry. Its structure allows for various modifications leading to the formation of more complex molecules. For example, it can be hydrolyzed to produce p-nitrophenol, which is useful in further chemical syntheses . Additionally, its reactivity makes it suitable for developing other derivatives that possess biological activity.

Biochemical Assays

Substrate for Enzyme Studies

ENPA is often employed as a substrate in biochemical assays to study enzyme kinetics and mechanisms. For instance, it has been used to evaluate the specificity and catalytic mechanisms of various hydrolases . The hydrolysis of ENPA can be monitored spectrophotometrically, providing insights into enzyme activity and efficiency.

-

Lipase-Catalyzed Esterification

In a study published in Eur. J. Org. Chem., researchers explored the use of ENPA in lipase-catalyzed esterification reactions. The findings demonstrated that varying the enzyme-substrate ratio significantly influenced reaction rates and product yields, showcasing ENPA's utility in enzymatic processes . -

Hydrolysis Studies

A case study focusing on mandelamide hydrolase highlighted ENPA's role as a substrate for assessing enzyme kinetics through hydrolysis assays. The results indicated that ENPA could be effectively used to determine steady-state parameters for turnover rates, contributing valuable data for enzymology research .

Mechanism of Action

Ethyl 4-nitrophenylacetate can be compared with similar compounds such as ethyl 2-nitrophenylacetate and ethyl 3-nitrophenylacetate. While all these compounds share the nitrophenylacetate structure, their position of the nitro group on the phenyl ring differentiates their reactivity and applications . This compound is unique due to its specific position of the nitro group, which influences its chemical behavior and suitability for certain reactions .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Ethyl 4-Chlorophenylacetate

- Molecular Formula : C₁₀H₁₁ClO₂

- Molecular Weight : 198.65 g/mol

- Key Differences: The chloro group at the para position is less electron-withdrawing than the nitro group, leading to higher reactivity in nucleophilic substitutions.

Ethyl 4-(Trifluoromethyl)phenylacetate

- Molecular Formula : C₁₁H₁₁F₃O₂

- Molecular Weight : 232.20 g/mol

- Key Differences: The trifluoromethyl group enhances lipophilicity and metabolic stability, making this compound valuable in drug design. No documented use in enzymatic assays, highlighting functional divergence from Ethyl 4-nitrophenylacetate .

Ethyl 4-Nitrophenylglyoxylate

- Molecular Formula: C₁₀H₉NO₅

- Molecular Weight : 223.18 g/mol

- Key Differences :

Comparative Data Tables

Table 1: Structural and Physical Properties

Table 2: Reactivity in Cross-Ketonization with Acetic Acid*

| Compound | Temperature (K) | Product Yield | Observation |

|---|---|---|---|

| This compound | 723 | 0% | Decomposes to 4-nitrotoluene |

| Ethyl 2-naphthoate | 723 | 41% | Forms 2-naphthyl methyl ketone |

*Reaction conditions: Catalytic ketonization over oxide catalysts.

Table 3: Carbonic Anhydrase Inhibition Profiles

Key Research Findings

Enzymatic Hydrolysis

- Gut microbiota esterases (e.g., Escherichia coli yjfP) hydrolyze this compound, analogous to methylphenidate metabolism .

- Surface-bound bovine carbonic anhydrase (BCA) retains 80–90% activity in hydrolyzing this ester, confirming its utility in enzyme stability studies .

Stability and Reactivity

- Under ketonization conditions (723 K), this compound undergoes decomposition rather than ketone formation, unlike esters with electron-donating groups (e.g., naphthyl) .

Biological Activity

Ethyl 4-nitrophenylacetate (CAS Number: 5445-26-1) is an organic compound widely studied for its biological activity and potential applications in various fields, including pharmaceuticals and biocatalysis. This article explores the biological properties, mechanisms of action, and relevant research findings associated with this compound.

- Molecular Formula : C10H11NO4

- Molecular Weight : 209.20 g/mol

- Appearance : Colorless liquid

- Melting Point : 62°C to 66°C

Mechanism of Biological Activity

This compound exhibits biological activity primarily through its interactions with enzymes and other biological macromolecules. Its nitro group plays a crucial role in its reactivity and biological effects.

Enzymatic Interactions

Research indicates that this compound can serve as a substrate for various enzymes, particularly lipases. In a study evaluating the aminolysis of ethyl phenylacetates, it was found that CAL B lipase effectively catalyzed the reaction, yielding high conversion rates under specific conditions (Table 1) .

Table 1: Enzyme Activity on this compound

| Enzyme | Solvent | E/S Ratio | Conversion Rate (%) |

|---|---|---|---|

| CAL B | Diisopropyl ether | 10 | 100 |

| LIP | Hexane | 10 | 0 |

| CRL | Acetonitrile | 10 | 0 |

Case Studies and Research Findings

- Aminolysis Reactions : The aminolysis of this compound has been extensively studied. The compound was shown to have lower activation energy compared to other substrates, making it a favorable candidate for biocatalytic processes. Quantum calculations indicated that the catalyzed mechanism for this compound is energetically more favorable than for similar substrates .

- Antimicrobial Activity : Some studies have suggested that derivatives of this compound exhibit antimicrobial properties, potentially due to the nitro group which can interfere with microbial metabolism. However, specific data on its antimicrobial efficacy remains limited and warrants further investigation.

- Toxicological Studies : Toxicological assessments indicate that this compound has a relatively low acute toxicity profile (LD50 in rats is >5000 mg/kg). Nevertheless, exposure may lead to irritation of mucous membranes and respiratory tract .

Chemical Reactions Analysis

Hydrolysis Reactions

Hydrolysis is the predominant reaction for ethyl 4-nitrophenylacetate, occurring under acidic, basic, or enzymatic conditions.

Acidic Hydrolysis

In acidic media, the ester undergoes protonation at the carbonyl oxygen, followed by nucleophilic attack by water. The reaction produces 4-nitrophenylacetic acid and ethanol:

Key Data:

-

Rate constants increase with water concentration (e.g., at 5 M HO and 23°C) .

-

Activation energy is lowered by structured water networks forming eight-membered transition states .

Basic Hydrolysis (Saponification)

Under alkaline conditions, the ester reacts with hydroxide ions to form 4-nitrophenylacetic acid and ethanol:

Key Data:

-

Reaction follows second-order kinetics (first-order in ester and hydroxide) .

-

Sensitive to pH; competitive inhibition by hydrogen ions observed in enzymatic analogs .

Enzymatic Hydrolysis

This compound serves as a substrate for hydrolases like trypsin , mimicking the behavior of p-nitrophenyl acetate (NPA) .

Mechanism with Trypsin

-

Acetylation: Rapid formation of an acyl-enzyme intermediate.

-

Deacetylation: Slow regeneration of the enzyme:

Key Data:

Stability and Decomposition

-

Thermal Stability: Decomposes above 200°C, releasing NO gases .

-

Photodegradation: Exposure to UV light accelerates hydrolysis, forming nitroso byproducts .

Comparative Reaction Kinetics

| Reaction Type | Rate Constant (, s) | Conditions | Reference |

|---|---|---|---|

| Acidic Hydrolysis | 5 M HO, 23°C | ||

| Enzymatic (Trypsin) | pH 7.8, 25°C | ||

| Basic Hydrolysis | 1 M NaOH, 45°C |

Mechanistic Insights from Computational Studies

Q & A

Basic: What experimental methods are recommended for characterizing the purity and structural identity of Ethyl 4-nitrophenylacetate?

To confirm purity and structural identity, researchers should combine:

- Nuclear Magnetic Resonance (NMR) : Analyze - and -NMR spectra to verify the presence of characteristic peaks, such as the ethyl ester group (δ ~1.2–1.4 ppm for CH, δ ~4.1–4.3 ppm for OCH) and nitrobenzene protons (δ ~7.5–8.3 ppm) .

- X-ray Diffraction (XRD) : Determine crystal structure parameters, including bond lengths (e.g., C=O at 1.202 Å, C–N at 1.202–1.219 Å) and intermolecular interactions (e.g., C–H···O hydrogen bonds) using single-crystal XRD. Refinement parameters such as and ensure structural accuracy .

- Chromatography (HPLC/GC) : Quantify purity using retention time comparisons against standards .

Basic: How is this compound employed as a substrate in enzymatic assays?

This compound is widely used to study enzyme kinetics, particularly for hydrolases like paraoxonase (PON1) and carbonic anhydrase:

- Assay Design : Prepare a reaction mixture containing Tris-HCl buffer (25 mM, pH 7.4), CaCl (1 mM), and substrate (0.625 mM). Monitor 4-nitrophenol release at 402 nm () for 1 minute to ensure linear kinetics .

- Data Interpretation : Calculate to evaluate catalytic efficiency. For example, human carbonic anhydrase II exhibits values of ~1.5 × 10 Ms under optimized conditions .

Advanced: What crystallographic techniques resolve the molecular packing and intermolecular interactions of this compound?

Single-crystal XRD reveals:

- Hydrogen Bonding : Two independent molecules in the asymmetric unit form C–H···O bonds (O···C distance: 3.297 Å) .

- N–O···π Interactions : Nitro groups interact with aromatic rings (angle: 156.3°, O···centroid distance: 3.297 Å), stabilizing the crystal lattice .

- Refinement Protocols : Use SHELX software for structure solution and refinement. Multi-scan absorption corrections (e.g., SADABS) and constraints (e.g., ) ensure data reliability .

Advanced: How are discrepancies in kinetic parameters addressed when using this compound across enzymatic studies?

Discrepancies in and often arise from:

- Buffer Composition : Variations in ionic strength (e.g., Ca concentration) alter enzyme-substrate affinity .

- pH Sensitivity : The ester’s hydrolysis rate is pH-dependent; ensure consistency in buffer systems (e.g., Tris-HCl vs. phosphate) .

- Data Normalization : Use internal standards (e.g., PMSF for protease inhibition) and validate via Lineweaver-Burk plots to distinguish assay-specific artifacts .

Basic: What synthetic routes are reported for this compound?

The compound is typically synthesized via:

- Esterification : React 4-nitrophenylacetic acid with ethanol under acid catalysis (e.g., HSO).

- Crystallization : Grow single crystals by vapor diffusion of 95% ethanol into a saturated solution .

- Purity Control : Monitor reaction progress via TLC (R ~0.5 in hexane:ethyl acetate 3:1) and confirm melting point (61–65°C) .

Advanced: How do computational methods complement experimental data in studying this compound’s electronic properties?

- DFT Calculations : Optimize geometry using Gaussian09 with B3LYP/6-311+G(d,p) to predict vibrational frequencies (e.g., C=O stretch at ~1740 cm) and compare with experimental IR data .

- Electrostatic Potential Maps : Visualize charge distribution to identify nucleophilic/electrophilic sites for reaction mechanism studies .

- Molecular Dynamics : Simulate solvent interactions (e.g., ethanol) to rationalize crystallization behavior .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.